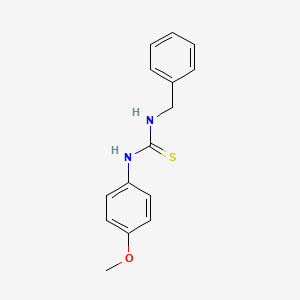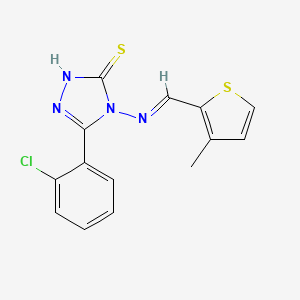![molecular formula C13H19BrClNO3 B12043713 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 62176-30-1](/img/structure/B12043713.png)
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19BrClNO3 and a molecular weight of 352.658 g/mol . This compound is known for its unique structure, which includes a bromine atom, a diethylamino group, and an ethoxy group attached to a benzoic acid moiety. It is often used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the brominated benzoic acid.
Diethylamination: The incorporation of a diethylamino group into the ethoxylated compound.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a chlorosulfonyl group instead of a diethylamino group.
5-Bromo-2-chlorobenzoic acid: Lacks the ethoxy and diethylamino groups, making it less complex.
Uniqueness
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is unique due to its combination of bromine, diethylamino, and ethoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
62176-30-1 |
|---|---|
Molecular Formula |
C13H19BrClNO3 |
Molecular Weight |
352.65 g/mol |
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H |
InChI Key |
JREYVLUFFKELMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



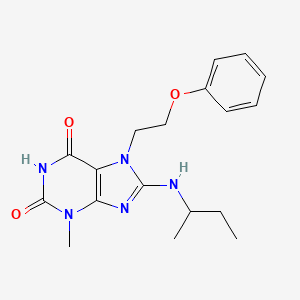
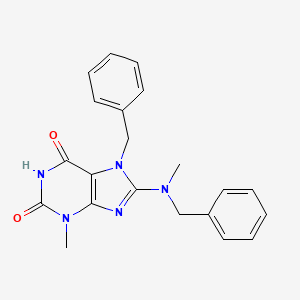

![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

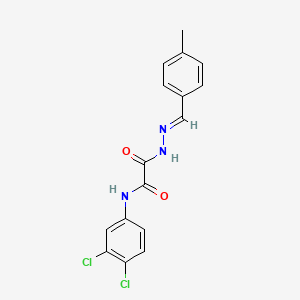

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)

